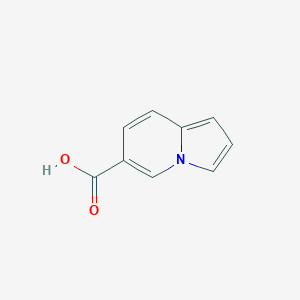

Indolizine-6-carboxylic acid

Overview

Description

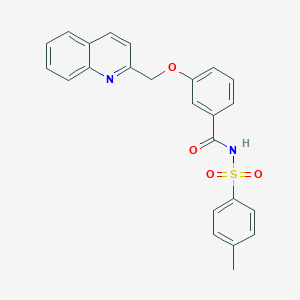

Indolizine-6-carboxylic acid is a heterocyclic organic compound that belongs to the family of indolizines. It has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Photoluminescent Materials : 6-Amino-8-cyanobenzo[1, 2-b]indolizines, derived from indolizine-6-carboxylic acid, demonstrate reversible pH-dependent optical properties. They exhibit a unique blue-shifted fluorescence emission upon protonation, which is attributed to C-protonation and loss of aromaticity. These findings suggest potential applications in photoluminescent materials (Outlaw et al., 2016).

Medical Applications : Indolizine derivatives, including indolizinecarboxylic acids, were explored for their potential as oral hypoglycemic agents. However, they did not show significant hypoglycemic activity. Interestingly, one derivative exhibited notable antineoplastic activity against Ehrlich ascites carcinoma, suggesting a potential role in cancer therapy (De & Saha, 1975).

Synthetic Chemistry : Propylphosphonic acid anhydride-mediated amidation of indolizine-2-carboxylic acids and their derivatives has been successfully used to synthesize indolizine-2-carboxamido and hydrazido derivatives, which have medicinal potential (Sekgota et al., 2021).

Dipeptide Mimetics : this compound derivatives have been used as scaffolds for the synthesis of dipeptide mimetics. This demonstrates their utility in the field of bioorganic chemistry (Millet et al., 1999).

Photouncaging of Functional Molecules : Indolizine derivatives, such as 3-acyl-2-methoxyindolizines, have been used for the photouncaging of alcohols and carboxylic acids under red light-emitting-diode light. This has applications in releasing bioactive molecules like anticancer drugs and fluorescent dyes (Watanabe et al., 2020).

Antibacterial Activities : Certain indolizine carboxylic acids have been shown to exhibit inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial therapies (Yu, 2012).

Fluorescent Sensors : Indolizine carboxylic acid derivatives have been used as fluorescent sensors for detecting metal ions like Cu^2+. This could have applications in environmental monitoring and biochemistry (An, 2012).

Safety and Hazards

Future Directions

Indolizine and its derivatives have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . Future research will likely focus on developing novel approaches for the synthesis of indolizine and its derivatives .

Mechanism of Action

Target of Action

Indolizine-6-carboxylic acid, like other indolizine derivatives, is a nitrogen-containing heterocycle . It has potential biological activities and can be used as an organic fluorescent molecule for biological and material applications . .

Mode of Action

It’s known that indolizine derivatives can interact with various biological targets due to their potential biological activities

Biochemical Pathways

Indolizine derivatives are known to have a variety of potential biological activities , suggesting they may interact with multiple biochemical pathways

Result of Action

Given the potential biological activities of indolizine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels

Properties

IUPAC Name |

indolizine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVCSPPLSDQUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

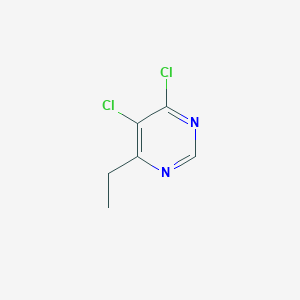

C1=CN2C=C(C=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626517 | |

| Record name | Indolizine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588720-42-7 | |

| Record name | Indolizine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

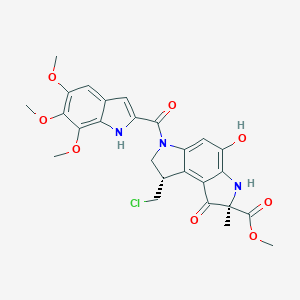

Q1: What are the key structural features of the synthesized (2'S, 3R, 3’S, 8a’R)‐2',3'‐Bis (ethoxycarbonyl)‐2‐oxo‐2',3'‐dihydro‐8a'H‐spiro[indoline‐3,1'‐indolizine]‐6'‐carboxylic acid?

A1: This complex molecule, synthesized in [], exhibits a spirocyclic structure, meaning two ring systems share a single atom. Specifically, it involves an indoline ring and an indolizine ring connected at the 3-position of the indoline. The indolizine ring further carries a carboxylic acid group at the 6' position and two ethoxycarbonyl groups at the 2' and 3' positions. The stereochemistry at various chiral centers is denoted by the (2'S, 3R, 3’S, 8a’R) configuration.

Q2: Does the research mention any specific applications or biological activity for the synthesized indolizine-6-carboxylic acid derivative?

A2: The provided abstracts do not mention any specific applications or biological activity for this particular compound. The focus of the research appears to be on the synthetic methodology and structural characterization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)